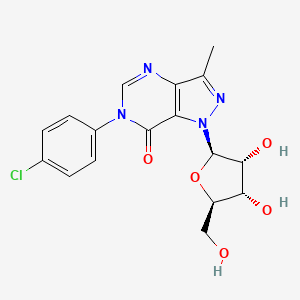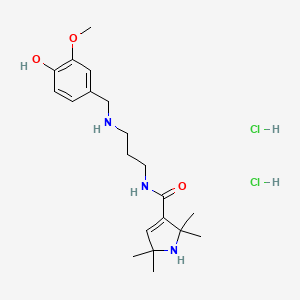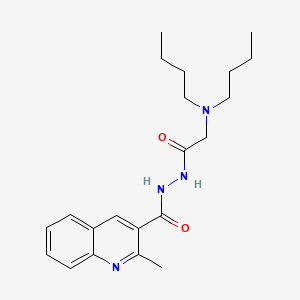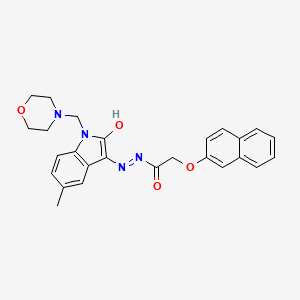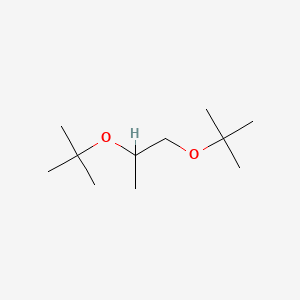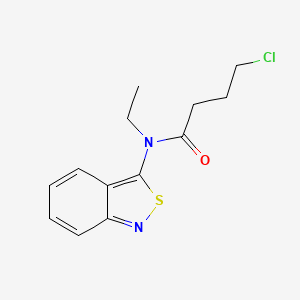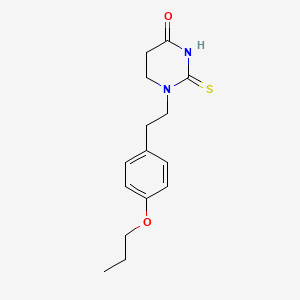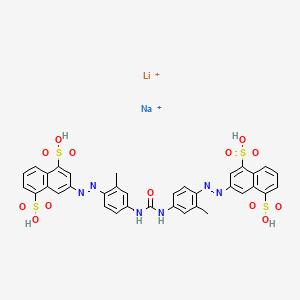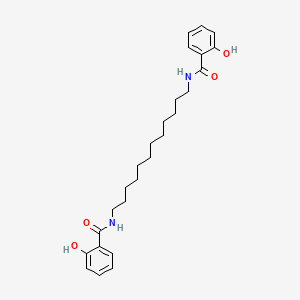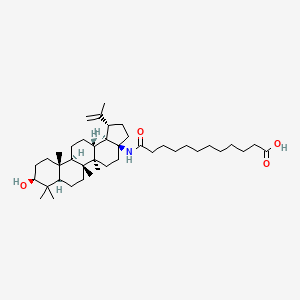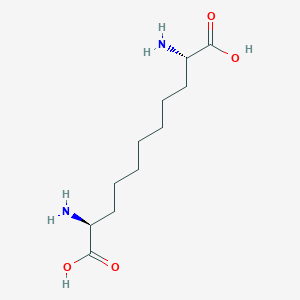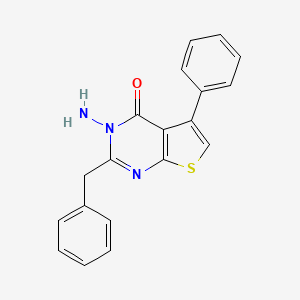
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno ring fused to a pyrimidine ring, makes it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thieno ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group at the desired position.
Substitution Reactions: Introduction of phenyl and phenylmethyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- may include other thienopyrimidines with different substituents. Examples include:
- Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(methyl)-.
- Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(ethyl)-.
Uniqueness
The uniqueness of Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
120354-28-1 |
|---|---|
Molecular Formula |
C19H15N3OS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-amino-2-benzyl-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H15N3OS/c20-22-16(11-13-7-3-1-4-8-13)21-18-17(19(22)23)15(12-24-18)14-9-5-2-6-10-14/h1-10,12H,11,20H2 |
InChI Key |
LOZJWPIFPRGRAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


